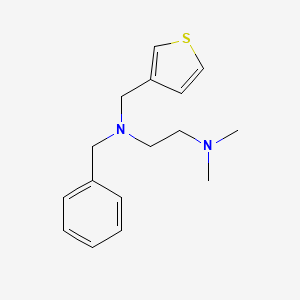

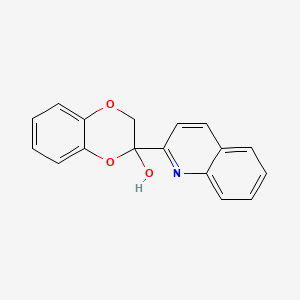

![molecular formula C20H19N3O3 B5524928 methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The exploration of benzodiazepine derivatives and their properties is crucial in the field of organic chemistry due to their complex structure and potential application in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

Methyl benzodiazepine derivatives have been synthesized through reactions involving formaldehyde, diamines, and diazonium chlorides. The synthesis often results in complex molecular structures featuring specific substituents, which influence their chemical behavior and properties (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Molecular structure determinations have revealed that these compounds can display disorder within certain groups and exhibit specific molecular conformations determined by their substituents. The molecular structures are significantly influenced by the orientation of aryltriazenyl groups and the conformation of hexahydropyrimidine rings, impacting their chemical reactivity and interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with nucleophiles, hydrolysis, and amidation, leading to the formation of various heterocyclic systems. These reactions are pivotal in manipulating the compound's functionality and enhancing its application scope (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Applications De Recherche Scientifique

Antimicrobial Activity

Methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate derivatives have been studied for their potential antimicrobial properties. Research conducted by Ghorab et al. (2017) synthesized a series of compounds related to this chemical structure and evaluated their antibacterial and antifungal activities. The study found that certain derivatives exhibited significant antimicrobial activity, with some compounds showing higher effectiveness compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Anti-Cancer Potential

Another area of research explored the anti-cancer potential of related compounds. Soni et al. (2015) designed and synthesized a series of benzodiazepine derivatives, aiming to investigate their potential as anti-cancer agents. The study performed cell viability assays and found that certain analogues displayed potent anti-cancer activity, suggesting these compounds could be developed further as cancer therapeutics (Soni, Sanghvi, Devkar, & Thakore, 2015).

Photodynamic Therapy

Pişkin et al. (2020) focused on the synthesis and characterization of a new zinc phthalocyanine derivative, which was substituted with groups related to the benzodiazepine structure . This derivative demonstrated high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Photopolymerization

In the field of polymer chemistry, Guillaneuf et al. (2010) reported on a compound structurally related to methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate, which was used as a photoiniferter in nitroxide-mediated photopolymerization. This study highlights the potential of such compounds in the development of new polymerization techniques, contributing to advancements in material science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Molecular Property Studies

Furthermore, the exploration of molecular properties of benzodiazepine derivatives, as conducted by Abirou et al. (2007), provides foundational knowledge on the reactivity and potential biological interactions of these compounds. This research contributes to understanding the pharmacological implications and the development of benzodiazepine-based drugs (Abirou, El assyry, Benali, Lazar, Boucetta, Massoui, Lakhrissi, Jarmoumi, & Mondieig, 2007).

Mécanisme D'action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The mechanism of action of your compound could be similar if it’s a benzodiazepine derivative.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxymethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-19(14(2)22-18-7-5-4-6-17(18)21-13)23-26-12-15-8-10-16(11-9-15)20(24)25-3/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZKTYBMOXRWEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

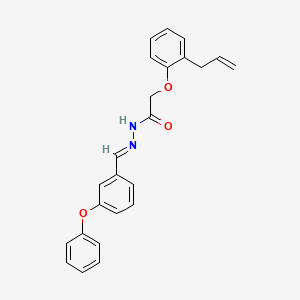

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

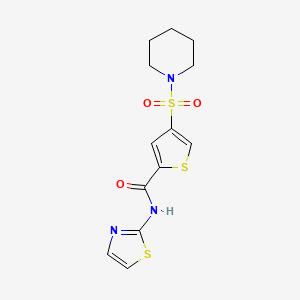

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

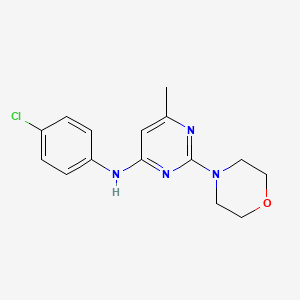

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)